3-Ethylcyclohexanone
Description
Molecular Geometry and Conformational Analysis
The chair conformation dominates the equilibrium geometry of 3-ethylcyclohexanone due to minimal steric strain. In this conformation, the ethyl group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens on carbons 1 and 5. The A-value (axial-equatorial energy difference) for the ethyl group is approximately 7.3 kJ/mol, reflecting the thermodynamic penalty for axial placement.
Key Conformational Features:
- Equatorial Preference : The ethyl group’s equatorial orientation reduces steric clashes with axial hydrogens, stabilizing the molecule by ~7.3 kJ/mol compared to its axial counterpart.
- Ring Distortion : The carbonyl group at C1 slightly flattens the chair conformation, increasing the C1-C2-C6 angle to ~120° to accommodate sp² hybridization.
| Conformation | Relative Energy (kJ/mol) | Dominant Steric Interactions |
|---|---|---|
| Equatorial | 0.0 | None |
| Axial | +7.3 | 1,3-Diaxial with C1 and C5 H |
Stereochemical Considerations: (R)- vs (S)-Enantiomers
This compound exhibits chirality at C3 due to its asymmetric substitution pattern. The (R)- and (S)-enantiomers are non-superimposable mirror images, separable via chiral chromatography or asymmetric synthesis.
Enantiomer Differentiation:
- Chiral GC Analysis : Using a γ-Dex225 column, the (S)-enantiomer elutes at 65 min, while the (R)-enantiomer elutes at 69 min under nitrogen gas at 70°C.
- Synthetic Access : Asymmetric reduction of 3-ethylcyclohexenone with chiral catalysts (e.g., NHC-Cu complexes) yields enantiomeric excesses >90% for either enantiomer.
Specific Rotation:
Spectroscopic Characterization
$$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR Spectral Signatures
$$^{1}\text{H}$$ NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.45 | t (J=6.8 Hz) | 2H | C2 and C6 axial H |
| 2.31 | m | 1H | C3 H (ethyl attachment) |
| 1.95 | quintet | 2H | C4 and C5 equatorial H |
| 1.05 | t (J=7.2 Hz) | 3H | Ethyl CH₃ |
$$^{13}\text{C}$$ NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 210.5 | C1 (carbonyl) |
| 45.8 | C3 (chiral center) |
| 29.7 | C2 and C6 |
| 22.1 | Ethyl CH₂ |
| 11.9 | Ethyl CH₃ |
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) yields characteristic fragments:
- Molecular Ion : m/z 126 (C₈H₁₄O⁺, 30% relative abundance).
- Key Fragments :
- m/z 111 (M⁺–CH₃, 100%) via α-cleavage adjacent to the carbonyl.
- m/z 83 (C₅H₇O⁺, 44%) from retro-Diels-Alder decomposition.
- m/z 55 (C₄H₇⁺, 29%) due to ring opening and hydrogen rearrangement.
IR Vibrational Modes Analysis
Infrared spectroscopy reveals dominant absorptions associated with the carbonyl group and alkyl chain:
- ν(C=O) : 1715 cm⁻¹ (strong, sharp), indicative of ketonic carbonyl stretching.
- ν(C-H) : 2920 cm⁻¹ and 2850 cm⁻¹ (alkyl C-H stretches).
- δ(CH₂) : 1450 cm⁻¹ (methylene scissoring).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRHAUJJJBXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281283 | |
| Record name | 3-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22461-89-8 | |
| Record name | NSC21117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Enantioselective 1,4-Addition of Ethyl Groups to Cyclohexenone Derivatives
One prominent method for preparing 3-ethylcyclohexanone involves the enantioselective 1,4-addition of diethylzinc to 2-cyclohexenone or substituted cyclohexenones catalyzed by copper-phosphoramidite complexes. This approach allows the formation of the ethyl-substituted cyclohexanone ring with high enantiomeric excess (ee).
- Reaction Conditions : The reaction is typically conducted at low temperatures (e.g., −30 °C) using diethylzinc in toluene or similar solvents, with a chiral copper catalyst.
- Yield and Selectivity : Yields of 71–83% have been reported with enantiomeric excesses ranging from 88% to over 96% ee, depending on substrate substitution and catalyst used.
- Mechanistic Insight : The reaction proceeds via 1,4-addition of the ethyl nucleophile to the α,β-unsaturated ketone, followed by protonation to yield the saturated this compound product. Steric factors such as 1,3-diaxial interactions can influence enantioselectivity.
- Analytical Verification : Product formation and ee are confirmed by gas chromatography (GC) and chiral GC analysis using authentic standards for calibration.
This catalytic method is notable for its mild conditions, high stereoselectivity, and applicability to various cyclohexenone derivatives, making it a versatile route for this compound synthesis.
Multi-Step Synthesis via Michael Addition and Intramolecular Aldol Condensation
Another industrially relevant method involves a multi-step synthetic sequence starting from acetyl-γ-butyrolactone and acrolein:
Step 1: Michael Addition
Acetyl-γ-butyrolactone undergoes a Michael addition with acrolein under base catalysis (e.g., pyridine, DBU) in organic solvents such as toluene or butyl acetate. This forms an intermediate compound with a 1,6-diketone functionality.Step 2: Intramolecular Aldol Condensation
The intermediate undergoes intramolecular aldol condensation to yield a spirocyclic compound, 2-oxaspiro[4.5]decane-8-hydroxy-1,6-diketone.Step 3: Dehydration
Dehydration of the spiro compound using organic acid salts or organic bases produces a conjugated ketene intermediate.Step 4: Hydrogenation
Catalytic hydrogenation (e.g., Pd/C, Raney-Ni) under mild pressure (0.1–0.3 MPa) and temperature (20–50 °C) reduces the conjugated ketene to 2-oxaspiro[4.5]decane-1,6-diketone.Step 5: Hydrolysis and Decarboxylation
Acidic hydrolysis with mineral acids (HCl, HBr, HI) cleaves the lactone ring and removes carbon dioxide, yielding 2-(2-substituted ethyl) pimelinketone, a key intermediate structurally related to this compound.
This method is advantageous due to:
- Use of readily available and inexpensive raw materials.
- Moderate reaction conditions.
- High overall yield.
- Environmental friendliness with minimal by-product generation.
- Good atom economy with only one carbon atom lost during the process.
The described intermediates and compounds (IV, V, VI) are novel and characterized by IR and NMR spectroscopy, confirming their structures and purity.
Comparative Summary of Preparation Methods
| Preparation Method | Key Steps | Catalysts/Reagents | Yield (%) | Enantioselectivity (ee %) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Catalytic Enantioselective 1,4-Addition | 1,4-addition of diethylzinc to 2-cyclohexenone | Cu-phosphoramidite, Et2Zn | 71–83 | 88–96+ | High stereoselectivity, mild conditions | Requires chiral catalysts, low temp |
| Multi-step Michael Addition + Aldol + Hydrogenation | Michael addition, aldol condensation, dehydration, hydrogenation, hydrolysis | Pyridine/DBU, Pd/C, mineral acids | High (not specified) | Not specified | Industrially scalable, high yield, environmentally friendly | Multi-step, requires purification |
Research Findings and Analytical Data
- Turnover Numbers : In catalytic 1,4-addition, turnover numbers (TON) of up to 200 were achieved within 15 minutes, indicating high catalytic efficiency.
- Stereoselectivity : Larger ring substrates yielded higher enantioselectivity compared to smaller rings, with this compound formed with up to 96% ee.
- Spectroscopic Characterization : Novel intermediates from the multi-step synthesis show characteristic IR peaks for hydroxyl and carbonyl groups (e.g., ν_max 3415 cm^-1 for OH, 1758 and 1708 cm^-1 for carbonyls) and well-resolved ^1H NMR signals confirming structure and purity.
- Environmental Impact : The multi-step method avoids the use of environmentally harmful reagents like aluminum chloride and minimizes waste, making it suitable for industrial scale-up.
Chemical Reactions Analysis
3-Ethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: It can undergo substitution reactions where the ethyl group or other hydrogen atoms are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and addition reactions.
Scientific Research Applications
3-Ethylcyclohexanone is an organic compound with the molecular formula . It is a derivative of cyclohexanone, featuring an ethyl group attached to the third carbon of the cyclohexane ring. This colorless liquid, characterized by a distinctive odor, serves as a versatile intermediate in various chemical synthesis processes.
Scientific Research Applications
This compound is used across various scientific disciplines, including chemistry, biology, medicine, and industry.
Chemistry
- Intermediate in Organic Synthesis this compound is employed as a building block in the synthesis of complex organic molecules. Its chemical structure allows it to undergo various reactions such as oxidation, reduction, substitution, and addition, making it a versatile reagent in chemical processes.
- Enantioselective Conjugate Addition this compound can be synthesized via enantioselective conjugate addition . For example, the addition of diethylzinc to 2-cyclohexenone, followed by TMEDA and KOtBu, yields this compound .
Biology
- Enzyme-Catalyzed Reactions and Metabolic Pathways This compound is used in biological studies to investigate enzyme-catalyzed reactions and metabolic pathways. It can be utilized to study how enzymes interact with and modify cyclic ketones.
Medicine
- Precursor for Pharmaceutical Compounds this compound can serve as a precursor in synthesizing pharmaceutical compounds. Its structural features can be modified and incorporated into drug molecules.
Industry
- Production of Fragrances, Flavors, and Industrial Chemicals In the industrial sector, this compound is used in the production of fragrances, flavors, and various industrial chemicals. It can impart specific aromatic or flavoring properties to these products.
Chemical Reactions
This compound participates in several key chemical reactions:
- Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products. Oxidizing agents like potassium permanganate can be used.
- Reduction: It can be reduced to form alcohols or other reduced products with reducing agents like sodium borohydride.
- Substitution: The ethyl group or hydrogen atoms can be replaced by different substituents.
- Addition: It can participate in addition reactions with nucleophiles, forming products like hemiacetals and acetals under acidic conditions.
Mechanism of Action
The mechanism of action of 3-Ethylcyclohexanone involves its interaction with various molecular targets and pathways. For example, in nucleophilic addition reactions, the carbonyl group of this compound becomes more electrophilic under acidic conditions, allowing nucleophiles to attack the carbonyl carbon and form addition products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity, synthetic accessibility, and stereochemical outcomes of 3-ethylcyclohexanone are critically influenced by the position and size of its alkyl substituent. Below is a detailed comparison with analogous cyclohexanones and cyclopentanones.
Substituent Position Effects
2-Ethylcyclohexanone
- Biological Activity : Acts as an anticonvulsant against pentylenetetrazol-induced seizures but fails to inhibit maximal electroshock-induced seizures .
- Receptor Binding: Binds competitively to the picrotoxin receptor, though with lower potency than this compound .
- Synthesis : Less commonly targeted in enantioselective studies compared to the 3-substituted analogue.
4-Ethylcyclohexanone
Substituent Size Effects
3-Methylcyclohexanone
- Biological Activity : Shows anticonvulsant effects against both pentylenetetrazol- and maximal electroshock-induced seizures .
- Synthesis: Achieves 95% ee using column chromatography (25% Et₂O in petroleum ether) with high volatility noted during isolation .
3-Propylcyclohexanone
- Biological Activity: Larger alkyl groups (e.g., propyl, t-butyl) at the 3-position result in convulsant activity, contrasting with the mixed effects of this compound .
Cyclopentanone Analogues
3-Ethylcyclopentanone
- Biological Activity: Acts solely as a convulsant, unlike the mixed profile of this compound .
- Receptor Binding: Cyclopentanones generally exhibit lower binding potency to the picrotoxin receptor compared to cyclohexanones .
Table 1: Comparative Data for Selected Cyclohexanones
Mechanistic and Structural Insights
- Receptor Interactions: Alkyl-substituted cyclohexanones bind competitively to the picrotoxin receptor, with potency increasing with substituent size. Cyclohexanones are more potent than cyclopentanones due to ring size compatibility with the receptor pocket .
- Stereochemical Control : The 3-position allows superior enantioselectivity in copper-catalyzed reactions compared to 2- or 4-substituted analogues, likely due to reduced steric hindrance and optimized transition-state geometry .
Q & A
Q. What are the standard methods for synthesizing 3-Ethylcyclohexanone, and how can reaction conditions be optimized?
The most common synthesis involves acid-catalyzed alkylation of cyclohexanone with ethanol. Sulfuric or phosphoric acid is typically used to protonate the carbonyl group, enhancing electrophilicity for nucleophilic attack by ethanol. Optimization strategies include:
- Catalyst selection : Testing Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to improve yield .
- Temperature control : Heating under reflux (80–100°C) to accelerate kinetics while minimizing side reactions like over-alkylation .
- Solvent polarity : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Post-reaction purification via fractional distillation or column chromatography is recommended.
Q. How does the position of the ethyl group in this compound influence its IUPAC nomenclature and reactivity?
The numbering of the cyclohexanone ring starts at the carbonyl group. The ethyl substituent at the third carbon distinguishes it from isomers like 2- or 4-Ethylcyclohexanone. This positional difference affects steric and electronic properties:
- Steric effects : The 3-position reduces axial substituent strain compared to 2- or 4-positions, favoring equatorial conformers.
- Electronic effects : The ethyl group exerts mild electron-donating effects via induction, slightly deactivating the carbonyl toward nucleophilic attack .
Q. What are the primary chemical reactions of this compound, and how are they methodologically characterized?
Key reactions include:
- Oxidation : Using KMnO₄/H₂SO₄ to form 3-ethylcyclohexanecarboxylic acid; monitor via IR (loss of C=O at ~1700 cm⁻¹) and NMR (appearance of carboxylic proton at δ ~12 ppm) .
- Reduction : NaBH₄/MeOH yields 3-ethylcyclohexanol; confirm by GC-MS (m/z 128 → 130) and ¹H-NMR (disappearance of ketone proton) .
- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) form tertiary alcohols; track by TLC (Rf shift) and ¹³C-NMR (new quaternary carbon at δ ~70 ppm) .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)-3-Ethylcyclohexanone be achieved, and what analytical methods validate enantiomeric purity?
Asymmetric catalysis using chiral phosphoramidite-copper complexes with organozinc reagents enables enantioselective alkylation. Key steps:
Q. What computational tools predict feasible synthetic routes for this compound derivatives, and how reliable are their outputs?
AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms trained on reaction databases. Methodological considerations:
- Template relevance : Prioritize routes with high "plausibility scores" (>0.5) from Pistachio/Bkms_metabolic models .
- Validation : Cross-check predicted intermediates with experimental NMR (e.g., δ ~2.46–1.48 ppm for cyclohexane protons) . Limitations include overreliance on existing data, necessitating wet-lab verification.
Q. How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes?
Systematic approaches include:
- Variable isolation : Test individual parameters (e.g., catalyst loading, solvent) using design-of-experiments (DoE) software .
- Cross-lab replication : Collaborate to exclude equipment/operator bias.
- Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, ECHA) to identify trends . Example: Discrepancies in asymmetric yields may stem from ligand purity or moisture levels in organozinc reagents .
Methodological Best Practices
- Synthetic optimization : Use response surface methodology (RSM) for multivariable analysis.
- Data reporting : Include full spectroscopic datasets (e.g., ¹H/¹³C-NMR, HRMS) in supplementary materials .
- Safety protocols : Adopt fume hoods and PPE for handling volatile ketones; refer to ECHA guidelines for toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
